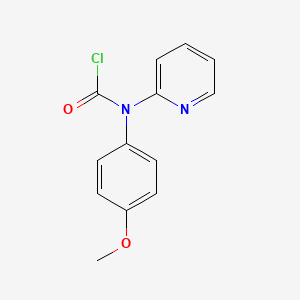
(4-Methoxyphenyl)pyridin-2-ylcarbamyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxyphenyl)pyridin-2-ylcarbamyl chloride is an organic compound that belongs to the class of carbamyl chlorides It is characterized by the presence of a methoxyphenyl group attached to a pyridinylcarbamyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)pyridin-2-ylcarbamyl chloride typically involves the reaction of (4-methoxyphenyl)pyridin-2-ylamine with phosgene or a phosgene equivalent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of phosgene. The reaction conditions often include low temperatures to control the reactivity of phosgene and to ensure the selective formation of the carbamyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance safety and efficiency. The use of automated systems to handle phosgene and other reactive intermediates can minimize the risk of exposure and improve the overall yield of the compound.
化学反应分析
Types of Reactions: (4-Methoxyphenyl)pyridin-2-ylcarbamyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The carbamyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbamides, and thiocarbamates.
Hydrolysis: In the presence of water or moisture, the carbamyl chloride can hydrolyze to form (4-methoxyphenyl)pyridin-2-ylcarbamic acid.
Condensation reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds to form imines or amides.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Condensation reactions: These reactions often require the presence of a catalyst or a dehydrating agent to drive the reaction to completion.
Major Products:
Carbamates and carbamides: Formed from nucleophilic substitution reactions.
(4-Methoxyphenyl)pyridin-2-ylcarbamic acid: Formed from hydrolysis.
Imines and amides: Formed from condensation reactions.
科学研究应用
(4-Methoxyphenyl)pyridin-2-ylcarbamyl chloride has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting enzymes and receptors in the central nervous system.
Materials Science: The compound can be used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Research: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions, particularly in the context of drug discovery and development.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials with applications in electronics, coatings, and adhesives.
作用机制
The mechanism of action of (4-Methoxyphenyl)pyridin-2-ylcarbamyl chloride involves its reactivity as a carbamylating agent. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. This reactivity is particularly relevant in the context of enzyme inhibition, where the compound can irreversibly inhibit enzyme activity by carbamylating the active site.
Molecular Targets and Pathways:
Enzymes: The compound targets enzymes with nucleophilic residues, such as serine, cysteine, and lysine, in their active sites.
Pathways: By inhibiting key enzymes, this compound can modulate various biochemical pathways, including those involved in neurotransmission, metabolism, and signal transduction.
相似化合物的比较
(4-Methoxyphenyl)pyridin-2-ylcarbamic acid: Formed from the hydrolysis of (4-Methoxyphenyl)pyridin-2-ylcarbamyl chloride.
(4-Methoxyphenyl)pyridin-2-ylcarbamate: Formed from the reaction with alcohols.
(4-Methoxyphenyl)pyridin-2-ylcarbamide: Formed from the reaction with amines.
Uniqueness: this compound is unique due to its reactivity as a carbamylating agent, which allows it to form covalent bonds with nucleophilic sites on biomolecules. This property makes it a valuable tool in medicinal chemistry and biological research for studying enzyme mechanisms and developing enzyme inhibitors.
属性
CAS 编号 |
193557-25-4 |
|---|---|
分子式 |
C13H11ClN2O2 |
分子量 |
262.69 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-N-pyridin-2-ylcarbamoyl chloride |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-11-7-5-10(6-8-11)16(13(14)17)12-4-2-3-9-15-12/h2-9H,1H3 |
InChI 键 |
BEMKVRKJKHNEIM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N(C2=CC=CC=N2)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


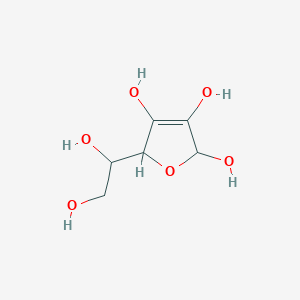
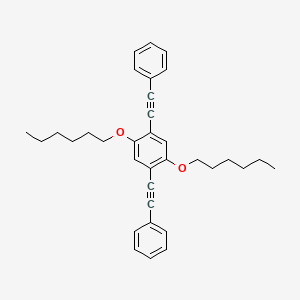
![Propanedinitrile, [[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]methylene]-](/img/structure/B12564217.png)
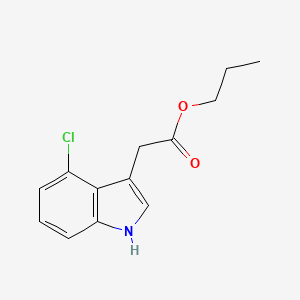
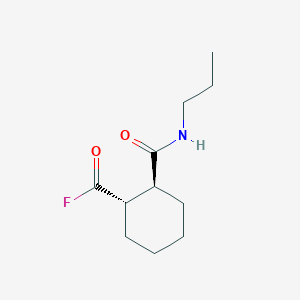
![2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole](/img/structure/B12564231.png)
![6-Methyl-2,3-dihydro-4H-[1,2,4]triazino[4,3-c]quinazolin-4-one](/img/structure/B12564234.png)
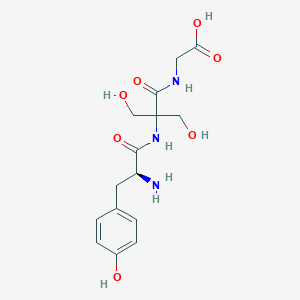
![(3S)-3-(3,4-Dichlorophenyl)-3-[(1,3-dioxolan-2-yl)methyl]piperidine](/img/structure/B12564251.png)
![Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate](/img/structure/B12564255.png)
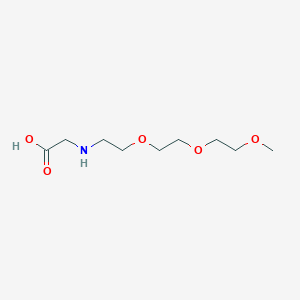
![Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]-](/img/structure/B12564265.png)
![N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine](/img/structure/B12564289.png)
![[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone]](/img/structure/B12564291.png)
